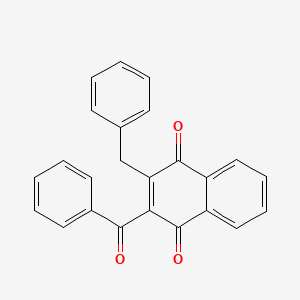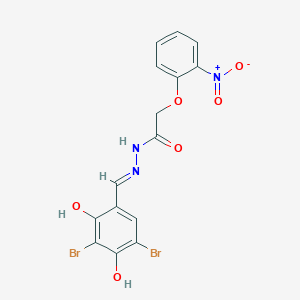![molecular formula C21H18N2O2 B6006138 N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6006138.png)
N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, also known as NPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NPC belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). NPC has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in various fields.
作用机制
The mechanism of action of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the formation of a Schiff base between the hydrazone functional group of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide and a target molecule. This reaction can lead to changes in the conformation or activity of the target molecule, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, inhibition of cancer cell growth, and modulation of immune system function. N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide in lab experiments is its versatility – N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide can be used in a variety of assays and experiments to study different biological processes. However, one limitation of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide is its potential toxicity at high concentrations, which can limit its use in certain experiments. Additionally, N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in large-scale experiments.
未来方向
There are many potential future directions for research on N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, including:
- Further studies on the mechanism of action of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, including the identification of specific target molecules and pathways involved in its effects.
- Development of new synthetic methods for N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide that are more efficient and cost-effective.
- Exploration of the potential therapeutic applications of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, particularly in the treatment of cancer and inflammatory diseases.
- Investigation of the potential use of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide as a diagnostic tool for detecting ROS and other reactive molecules in cells.
- Studies on the toxicity and safety of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, particularly in vivo studies to determine its potential as a therapeutic agent.
合成方法
N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide can be synthesized using a variety of methods, including condensation reactions between 2-hydroxy-1-naphthaldehyde and cyclopropanecarbohydrazide. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, and their detection is important for understanding the mechanisms of oxidative stress in various diseases. N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide has also been used as a tool for studying the role of ROS in cancer cell growth and metastasis.
属性
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-11-10-15-8-4-5-9-16(15)19(20)13-22-23-21(25)18-12-17(18)14-6-2-1-3-7-14/h1-11,13,17-18,24H,12H2,(H,23,25)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQSZZSTUZVQNG-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylcyclopropanecarbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methylphenyl)-2-{5-[(methylthio)methyl]-2-furoyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6006066.png)
![3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006073.png)

![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6006099.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(2-hydroxyethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6006101.png)
![1-hydroxy-2-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006112.png)
![{3-(2-fluorobenzyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6006117.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6006120.png)

![1-[3-(2-{[ethyl(4-pyridinylmethyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6006146.png)

![1-(5-chloro-2-methoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6006151.png)
![[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6006157.png)
![7-[(1-methyl-1H-indol-2-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6006163.png)